![molecular formula C9H18N2O3S B6579981 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol CAS No. 1156180-96-9](/img/structure/B6579981.png)
1-(pyrrolidine-1-sulfonyl)piperidin-3-ol
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Overview
Description
“1-(pyrrolidine-1-sulfonyl)piperidin-3-ol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-(pyrrolidine-1-sulfonyl)piperidin-3-ol” is not detailed in the retrieved papers.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “1-(pyrrolidine-1-sulfonyl)piperidin-3-ol” are not detailed in the retrieved papers.Scientific Research Applications
- 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol derivatives have demonstrated potential as anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity and inhibit tumor growth by interfering with cell division and inducing apoptosis .
- Some derivatives of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol have shown antiviral properties. They inhibit viral replication by targeting specific viral enzymes or proteins. These compounds are being explored as potential treatments for viral infections, including HIV and hepatitis .
- Researchers have investigated the antimalarial activity of certain derivatives. These compounds interfere with the Plasmodium parasite’s life cycle, preventing its survival within host red blood cells. Their unique structural features make them promising candidates for new antimalarial drugs .
- 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol derivatives exhibit antimicrobial activity against bacteria and fungi. They disrupt cell membranes, inhibit enzymes, and prevent microbial growth. These compounds could contribute to novel antibiotics or antifungal agents .
- Inflammation plays a crucial role in various diseases. Some derivatives of this compound have demonstrated anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokines. These findings suggest potential applications in inflammatory conditions .
- Researchers have explored the neuroprotective effects of certain derivatives. These compounds may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Their ability to cross the blood-brain barrier makes them interesting candidates for treating neurodegenerative disorders .
Anticancer Properties
Antiviral Activity
Antimalarial Potential
Antimicrobial Effects
Anti-Inflammatory Properties
Neuroprotective Potential
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. Link
Mechanism of Action
Target of Action
For instance, pyrrolidine derivatives have been found to inhibit COX-2 , and piperidine derivatives have shown strong factor IIa inhibition . The role of these targets is significant in the regulation of inflammation and coagulation, respectively.
Mode of Action
For example, pyrrolidine derivatives inhibit COX-2, reducing the production of prostaglandins and thus inflammation . Similarly, piperidine derivatives inhibit factor IIa, preventing the conversion of fibrinogen to fibrin, thereby reducing blood clotting .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the prostaglandin synthesis pathway and the coagulation cascade .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have anti-inflammatory and anticoagulant effects .
Future Directions
properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWIEKCXNLWITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol |
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